

Physical and chemical properties of 2,5-dimethylbenzothiazole derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylbenzo[d]thiazol-6-amine

Cat. No.: B3029523

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylbenzothiazole Derivatives

Authored by: A Senior Application Scientist Foreword

The benzothiazole moiety, a bicyclic heterocyclic system, stands as a cornerstone in the fields of medicinal chemistry and material science. Its unique electronic properties and versatile reactivity have led to the development of a vast array of derivatives with significant biological and physical functionalities. Among these, the 2,5-dimethylbenzothiazole scaffold serves as a particularly intriguing starting point for molecular design. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and diverse applications of 2,5-dimethylbenzothiazole derivatives, offering researchers, scientists, and drug development professionals a detailed resource to support their endeavors.

The 2,5-Dimethylbenzothiazole Core: An Introduction

2,5-Dimethylbenzothiazole is an aromatic heterocyclic compound with the chemical formula C₉H₉NS.^[1] It consists of a benzene ring fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions. This core structure is a key building block in the synthesis of a wide range of biologically active molecules and functional materials.^[2] The presence of the

electron-rich sulfur and nitrogen atoms, combined with the extended π -system, imparts unique characteristics to these derivatives, making them valuable scaffolds in drug discovery and material science.[3][4]

The applications of benzothiazole derivatives are extensive, ranging from anticancer and antimicrobial agents to corrosion inhibitors and components in organic light-emitting diodes (OLEDs).[2][5] The specific substitution pattern of the 2,5-dimethyl core influences the molecule's steric and electronic properties, allowing for fine-tuning of its activity and function.

Synthetic Pathways to 2,5-Dimethylbenzothiazole Derivatives

The synthesis of benzothiazole derivatives can be achieved through various chemical routes. A prevalent and efficient method involves the condensation reaction of an appropriately substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or nitrile.[6]

General Synthetic Scheme

A common approach to synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various electrophiles. For 2,5-dimethylbenzothiazole derivatives, the starting material would be 4-methyl-2-aminothiophenol. The following diagram illustrates a generalized synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 2,5-disubstituted benzothiazole derivatives.

Exemplary Experimental Protocol: Synthesis of N'- (2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide Derivatives

This protocol is adapted from a method used for synthesizing benzothiazole derivatives with potential anticancer activity.[\[7\]](#)

Step 1: Synthesis of 2-(benzo[d]thiazol-2-yl)acetohydrazide

- To a solution of ethyl 2-(benzo[d]thiazol-2-yl)acetate in ethanol, add hydrazine hydrate.
- Reflux the mixture for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the acetohydrazide derivative.

Step 2: Synthesis of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide Derivatives

- Dissolve the 2-(benzo[d]thiazol-2-yl)acetohydrazide in an appropriate solvent such as ethanol or acetic acid.
- Add a substituted benzaldehyde to the solution.
- Add a catalytic amount of glacial acetic acid.
- Reflux the mixture for 8-12 hours.
- After cooling, the solid product is filtered, washed, and recrystallized to yield the final benzohydrazide derivative.[\[7\]](#)

Self-Validation: The purity and identity of the synthesized compounds must be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as elemental analysis.[\[3\]](#)[\[7\]](#)

Physicochemical Properties of 2,5-Dimethylbenzothiazole

The physical and chemical properties of the parent compound, 2,5-dimethylbenzothiazole, provide a baseline for understanding its derivatives.

Core Physical Properties

Property	Value	Unit	Source
Molecular Formula	C9H9NS	[1]	
Molecular Weight	163.24	g/mol	[1][8]
Melting Point	36-40	°C	[9]
Boiling Point	146 / 10	°C / mmHg	[9]
Density	1.1108 (estimate)	g/cm ³	[9]
logP (Octanol/Water)	2.913 (Calculated)	[8]	
Water Solubility (logS)	-3.75 (Calculated)	mol/L	[8]

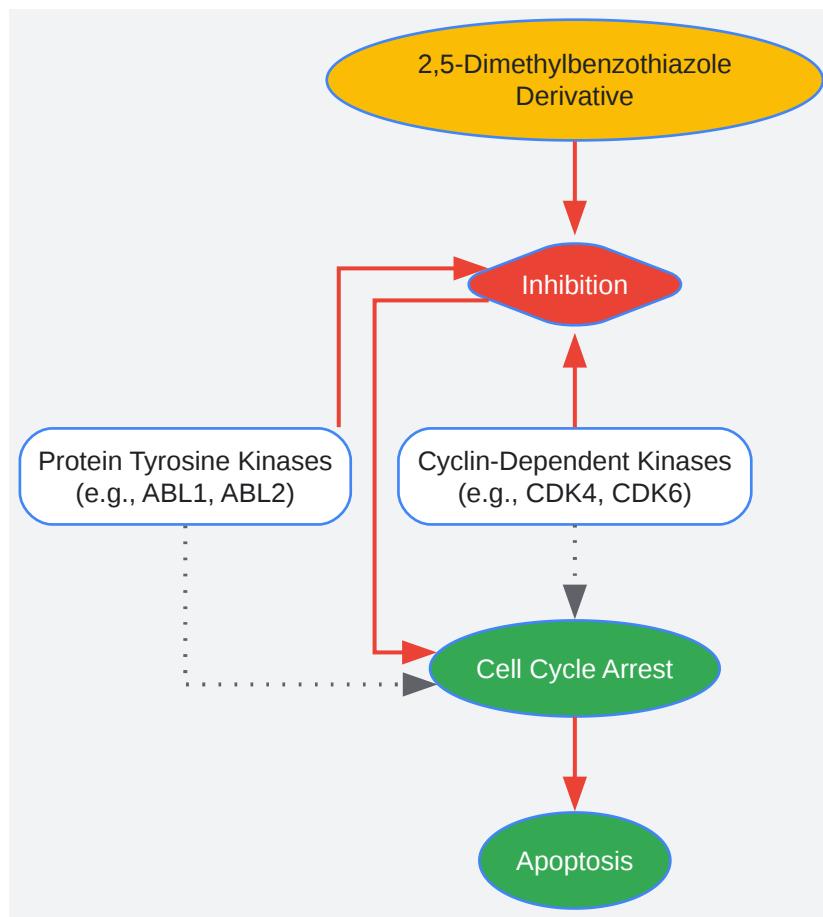
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized 2,5-dimethylbenzothiazole derivatives.[5]

- ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts of the aromatic protons and carbons, as well as the methyl protons, are characteristic and confirm the substitution pattern. For instance, in ¹H NMR, the methyl protons at positions 2 and 5 would appear as singlets in distinct regions of the spectrum.[3]
- Infrared (IR) Spectroscopy: Used to identify functional groups. Characteristic peaks for the C=N stretching of the thiazole ring, C=C stretching of the benzene ring, and C-H stretching of the methyl and aromatic groups are typically observed.[3]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[5]
- UV-Visible Spectroscopy: The absorption spectra of these compounds are influenced by the electronic transitions within the conjugated system. Substituents on the benzothiazole ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum.[5]

Quantum Chemical Calculations


Density Functional Theory (DFT) calculations are often employed to complement experimental data. These computational studies can predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and potential applications of these molecules in materials science. [5][10]

Applications in Medicinal Chemistry

Derivatives of benzothiazole are renowned for their broad spectrum of biological activities.[2][11] The 2,5-dimethylbenzothiazole scaffold is a privileged structure in the design of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzothiazole derivatives.[7] They can exert their effects through various mechanisms, including the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and signal transduction.[7]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.^{[3][12]} Their mechanism of action can involve the inhibition of essential enzymes, such as dihydropteroate synthase (DHPS) in bacteria, or the disruption of cell membrane integrity.^[3] Some derivatives have shown potent activity against multidrug-resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA).^[13]

Other Biological Activities

The therapeutic potential of 2,5-dimethylbenzothiazole derivatives extends to a variety of other biological targets. They have been investigated as:

- Enzyme inhibitors: Targeting enzymes like monoamine oxidase, which is relevant in neurodegenerative diseases.[12][14]
- Anti-inflammatory agents.[12]
- Antitubercular agents.[12][15]
- Anthelmintic and antiprotozoal agents.[12]

Applications in Material Science

The unique photophysical properties of the benzothiazole core make its derivatives suitable for various applications in material science.

Corrosion Inhibitors

2-Mercaptobenzothiazole and its derivatives are widely used as corrosion inhibitors for metals like copper and zinc.[5][16] They form a protective film on the metal surface, preventing oxidative degradation.

Organic Electronics

The extended π -conjugated system in benzothiazole derivatives makes them candidates for use in organic electronics. They can be incorporated into the design of:

- Dyes for dye-sensitized solar cells (DSSCs).[5]
- Organic light-emitting diodes (OLEDs).
- Fluorescent sensors for detecting metal ions or other analytes.

Advanced Characterization Workflow

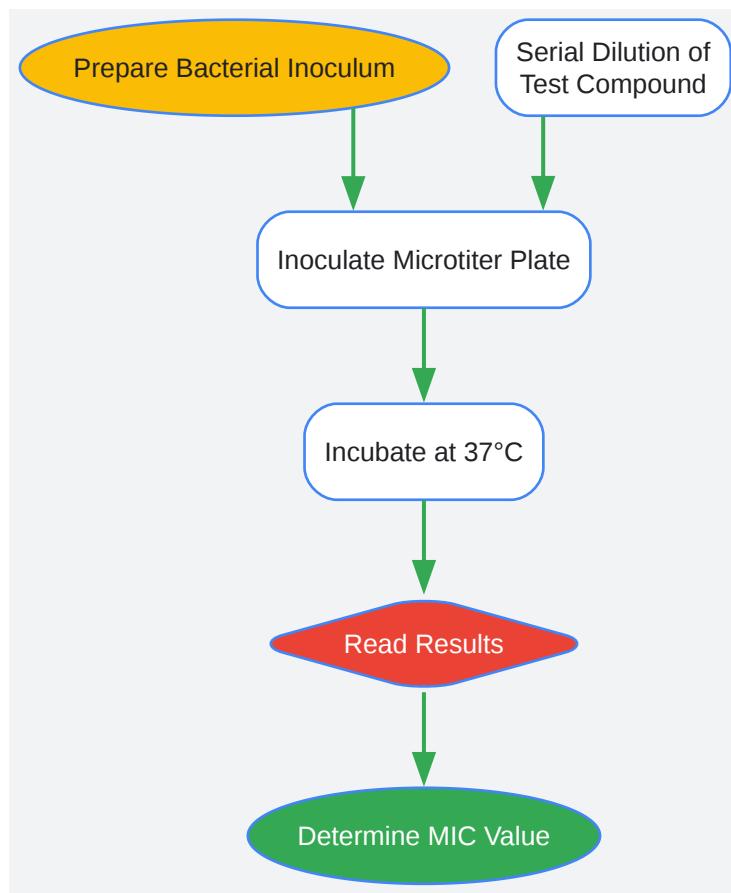
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized 2,5-dimethylbenzothiazole derivative.

Step 1: Preparation of Inoculum

- Culture the test microorganism (e.g., *S. aureus*) overnight in an appropriate broth medium.
- Dilute the culture to achieve a standardized concentration (e.g., 5×10^5 CFU/mL).

Step 2: Preparation of Compound Dilutions


- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the broth medium.

Step 3: Inoculation and Incubation

- Add the standardized inoculum to each well of the microtiter plate.
- Include positive (microorganism only) and negative (broth only) controls.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

Step 4: Determination of MIC

- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The 2,5-dimethylbenzothiazole scaffold continues to be a fertile ground for the discovery and development of novel molecules with significant applications in both medicine and material science. The versatility in its synthesis allows for the creation of diverse chemical libraries, and its derivatives have consistently demonstrated a wide range of biological activities and useful physicochemical properties.

Future research will likely focus on:

- Structure-Activity Relationship (SAR) studies: To design more potent and selective derivatives with improved pharmacokinetic profiles.

- Development of novel synthetic methodologies: Focusing on green chemistry principles to create these compounds more efficiently and sustainably.[6]
- Exploration of new applications: Investigating their potential in areas such as neuroprotective agents, antiviral drugs, and advanced functional materials.

The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge required to innovate within this exciting and impactful area of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole, 2,5-dimethyl- (CAS 95-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-dimethylbenzothiazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029523#physical-and-chemical-properties-of-2-5-dimethylbenzothiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com